But-3-enyl(trichloro)silane
Description
Butyltrichlorosilane (CAS: 7521-80-4), also referred to as butyl(trichloro)silane, is an organosilicon compound with the formula CH₃(CH₂)₃SiCl₃. It is characterized by a butyl group (a four-carbon alkyl chain) bonded to a silicon atom, which is further attached to three chlorine atoms. This compound is highly reactive due to the electrophilic silicon center and the labile Si-Cl bonds, making it valuable in surface modification, polymer chemistry, and hydrophobic coatings .
Key properties include:
- Molecular weight: 191.6 g/mol (calculated from formula).
- Structure: Linear butyl chain with trichlorosilane functionality.
- Reactivity: Hydrolyzes readily in the presence of moisture, releasing HCl and forming silanol intermediates.
Butyltrichlorosilane is used to functionalize surfaces (e.g., glass, polymers) to impart hydrophobicity or enable further chemical grafting. Its applications span materials science, nanotechnology, and separation technologies .
Properties
IUPAC Name |
but-3-enyl(trichloro)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWSEMCWMFZJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310035 | |
| Record name | 3-Buten-1-yltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-51-7 | |
| Record name | 3-Buten-1-yltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-1-yltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-enyl(trichloro)silane can be synthesized through the hydrosilylation of but-3-en-1-ene with trichlorosilane. The reaction typically requires a catalyst, such as chloroplatinic acid, to proceed efficiently. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran or isopropanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the direct chlorination of silicon with hydrogen chloride, followed by hydrosilylation with but-3-en-1-ene. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
But-3-enyl(trichloro)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Substitution: Replacement of chlorine atoms with other functional groups.
Oxidation and Reduction: Involvement in redox reactions to form different silicon-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Chloroplatinic acid: As a catalyst for hydrosilylation.
Hydrogen chloride: For chlorination reactions.
Solvents: Such as tetrahydrofuran and isopropanol to facilitate reactions.
Major Products Formed
The major products formed from reactions involving this compound include various organosilicon compounds, such as siloxanes and silanes, which are used in the production of polymers and other materials .
Scientific Research Applications
But-3-enyl(trichloro)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of silicon-containing organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives
Mechanism of Action
The mechanism of action of but-3-enyl(trichloro)silane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound acts as an electrophilic center, facilitating the addition of various nucleophiles to the carbon-silicon bond. This process is often catalyzed by transition metal catalysts, such as chloroplatinic acid .
Comparison with Similar Compounds
Comparison with Similar Alkyltrichlorosilanes
The reactivity and applications of alkyltrichlorosilanes depend on the alkyl chain length, steric effects, and hydrophobicity. Below is a detailed comparison with structurally related compounds:
Table 1: Key Alkyltrichlorosilanes and Their Properties
Alkyl Chain Length and Hydrophobicity
- Longer chains (e.g., octyl, stearyl) enhance hydrophobicity due to increased van der Waals interactions. For example, trichloro(octyl)silane-modified membranes achieve water contact angles >120°, making them effective for oil-water separation .
- Shorter chains (e.g., methyl, butyl) offer moderate hydrophobicity but better reactivity for grafting reactions due to reduced steric hindrance .
Reactivity and Stability
- Methyltrichlorosilane reacts rapidly with moisture, posing handling challenges but enabling fast surface modification .
- Butyltrichlorosilane balances reactivity and stability, making it suitable for controlled functionalization of polymers .
- Octadecyltrichlorosilane forms densely packed monolayers due to strong intermolecular forces, but its long chain slows reaction kinetics .
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